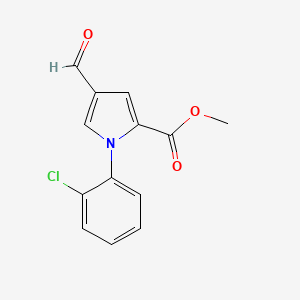

methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate

説明

Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C13H10ClNO3 and its molecular weight is 263.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Many organic compounds, including those with a pyrrole ring, can interact with various biological targets. These targets can be proteins, enzymes, or receptors within the body. The exact target of “methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate” would depend on its specific structure and functional groups .

Biochemical Pathways

Biochemical pathways are a series of chemical reactions that occur within a cell. The compound could potentially affect various biochemical pathways depending on its structure and the targets it interacts with .

Pharmacokinetics

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its solubility, stability, and the presence of functional groups .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from inhibiting a disease-causing organism to reducing inflammation or pain .

Action Environment

The action of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors could affect the compound’s stability, solubility, and its ability to reach its target .

生物活性

Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process, including the formation of the pyrrole ring and subsequent modifications to introduce the chlorophenyl and formyl groups. Methods such as Vilsmeier–Haack formylation have been utilized effectively to achieve the desired structure.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of pyrrole derivatives, including this compound. For instance, a related compound demonstrated an IC50 value of 44.63 µM against human melanoma cells, indicating significant cytotoxicity and potential for further development as an anticancer agent .

Table 1: Antiproliferative Activity of Pyrrole Derivatives

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound 1C | 44.63 ± 3.51 | 3.83 |

| Carboplatin | 18.2 | - |

| Temozolomide | 50 | - |

The mechanism by which this compound exerts its biological effects is likely linked to its ability to induce apoptosis and cause cell cycle arrest, particularly in the S phase . This suggests that the compound may interfere with DNA synthesis or repair mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. Modifications at specific positions on the pyrrole ring can significantly alter their potency. For example, compounds with electron-withdrawing groups such as chlorophenyl have shown varied activity levels against different cancer cell lines .

Table 2: SAR Insights for Pyrrole Derivatives

| Substituent Position | Substituent Type | Activity Impact |

|---|---|---|

| 1 | Chlorophenyl | Increased antiproliferative activity |

| 4 | Formyl Group | Essential for cytotoxicity |

| β-position | Alkyl/Electron-Withdrawing Groups | Enhanced selectivity against tumor cells |

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrrole derivatives in clinical settings:

- Anticancer Activity : A study demonstrated that a series of pyrrole derivatives exhibited selective cytotoxicity against melanoma cells, with significant induction of apoptosis observed in treated cells .

- Antimicrobial Properties : Other derivatives have shown promising antimicrobial activity, with minimum inhibitory concentrations (MIC) that suggest potential use in treating infections caused by resistant strains .

科学的研究の応用

Pharmaceutical Applications

Synthesis of Bioactive Compounds:

Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate serves as a significant intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for anti-inflammatory and anticancer properties. For instance, research has shown that modifications to the pyrrole structure can enhance the bioactivity of the resulting compounds, making them potential candidates for drug development aimed at treating various diseases .

Case Study: Anticancer Activity

A study focused on derivatives of this compound demonstrated promising results in inhibiting cancer cell proliferation. The synthesized derivatives exhibited selective cytotoxicity against specific cancer cell lines, suggesting their potential as therapeutic agents .

Organic Electronics

Role in Organic Semiconductors:

This compound is utilized in the fabrication of organic semiconductors, which are crucial for developing flexible electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its unique electronic properties allow it to function effectively in these applications, contributing to advancements in sustainable energy solutions .

Case Study: OLED Development

Research has highlighted the effectiveness of pyrrole derivatives, including this compound, in enhancing the performance of OLEDs. These materials demonstrated improved light emission efficiency and stability compared to traditional inorganic semiconductors .

Material Science

Development of Novel Polymers:

The compound is employed in creating novel polymer materials with enhanced properties such as improved thermal stability and mechanical strength. These materials are beneficial in various industrial applications, including coatings and composite materials .

Case Study: Polymer Synthesis

A study reported the synthesis of polymers incorporating this compound, which exhibited superior mechanical properties compared to conventional polymers. The enhanced performance was attributed to the unique structural characteristics imparted by the pyrrole moiety .

Biological Research

Exploration of Enzyme Activity:

Researchers utilize this compound in biological studies to explore enzyme activity and metabolic pathways. Its derivatives have been investigated for their interactions with various biological targets, providing insights into potential therapeutic mechanisms .

Case Study: Enzyme Inhibition Studies

A recent investigation into the enzyme inhibitory potential of this compound revealed its ability to modulate specific enzyme activities involved in metabolic disorders. This study underscores its potential as a lead compound for developing new therapeutic agents targeting metabolic diseases .

Summary Table of Applications

特性

IUPAC Name |

methyl 1-(2-chlorophenyl)-4-formylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c1-18-13(17)12-6-9(8-16)7-15(12)11-5-3-2-4-10(11)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPQMGAQDIYIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1C2=CC=CC=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701187999 | |

| Record name | Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701187999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240526-21-9 | |

| Record name | Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701187999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。